2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
This compound is a Boc-protected (tert-butoxycarbonyl) amino acid derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and two methyl groups at positions 3 and 4. The acetic acid moiety is directly attached to the pyrazole ring, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase-targeting drugs . Its Boc group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl substituent may influence binding affinity in biological targets due to its electron-withdrawing properties .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-10-14(15(16(23)24)20-17(25)26-18(3,4)5)11(2)22(21-10)13-8-6-12(19)7-9-13/h6-9,15H,1-5H3,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPGIMGFGDRSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2680618-62-4 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step organic reactions. A common approach includes:
Formation of pyrazole ring: : Starting with a suitable precursor, the pyrazole ring is synthesized using cyclization reactions.
Introduction of the fluorophenyl group: : Through electrophilic aromatic substitution or coupling reactions, the fluorophenyl group is incorporated.
Addition of tert-butoxy carbonyl group: : The tert-butoxy carbonyl group is introduced using reactions with tert-butyl chloroformate under controlled conditions.
Final assembly: : The final step involves the coupling of these fragments to form the target molecule, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic steps, scaled up with optimized conditions to enhance yield and purity. Techniques such as continuous flow chemistry may be employed to increase efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The pyrazole ring can undergo oxidation, affecting the electronic properties of the compound.
Reduction: : Reduction reactions can modify the functional groups, potentially enhancing bioavailability or activity.
Substitution: : Various substituents can be introduced onto the fluorophenyl ring or pyrazole moiety, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-4-carboxylic acid derivatives, while substitution could lead to fluorinated analogs with varied functional groups.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for exploration in organic synthesis and catalytic reactions.
Biology
In biological studies, this compound is used to probe enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group offers a site for fluorine-19 NMR studies, providing insights into molecular dynamics.
Medicine
The compound's pharmacophore elements make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound finds use in material science for developing novel polymers and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid varies with its application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site or allosteric site, affecting the enzyme's function. Its molecular targets could include kinases, proteases, or other regulatory proteins, modulating pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetic Acid Derivatives
(a) Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS: 1078161-73-5)
- Structure : Similar core but with an ethyl ester and hydrochloride salt instead of the free carboxylic acid and Boc group.
- Synthetic Utility : Used as a precursor for the target compound; the ester group facilitates purification before hydrolysis to the free acid .
- Molecular Weight : 327.79 g/mol vs. 389.41 g/mol for the Boc-protected analog (estimated).
(b) 2-{1-[(tert-Butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid (CAS: 1408074-68-9)
- Structure : Replaces the pyrazole ring with a fluorinated azetidine.
(c) 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid (CAS: 89336-46-9)
Heterocyclic Analogs with Fluorophenyl Substituents
(a) 2-[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS: 1006444-38-7)
- Structure : Pyrazolo-pyridine hybrid instead of pyrazole.
(b) 2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetic acid
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₂FN₃O₄ | 389.41 (est.) | N/A | Boc-protected, 4-fluorophenyl, pyrazole core |
| Ethyl ester hydrochloride (precursor) | C₁₅H₁₉ClFN₃O₂ | 327.79 | 1078161-73-5 | Esterified intermediate |
| 2-(Boc-amino)thiazol-4-yl acetic acid | C₁₀H₁₄N₂O₄S | 258.29 | 89336-46-9 | Thiazole ring, Boc protection |
| Pyrazolo-pyridine analog | C₁₃H₁₃N₅O₂ | 271.28 | 1006444-38-7 | Fused pyridine ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
